molecular formula C14H15N3O3S B5717010 N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5717010
M. Wt: 305.35 g/mol
InChI Key: IRXGLKLVJMDHSZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide: is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methoxy-5-methylaniline, which is then reacted with 2-chloroacetyl chloride to form N-(2-methoxy-5-methylphenyl)-2-chloroacetamide. This intermediate is further reacted with 6-mercapto-2-oxo-1H-pyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could be explored for various medical applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfur atom and the pyrimidine ring are likely key sites for interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

What sets N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide apart is the specific positioning of the methoxy and methyl groups on the aromatic ring, as well as the sulfur linkage to the pyrimidine ring. These structural features can significantly influence its reactivity and interaction with other molecules, making it unique among similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-3-4-11(20-2)10(7-9)16-13(19)8-21-14-15-6-5-12(18)17-14/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXGLKLVJMDHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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